molecular formula C23H23ClN2O5S B3675450 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B3675450
M. Wt: 475.0 g/mol
InChI Key: CPLSIMSFVNITLR-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide is an organic compound with the molecular formula C23H23ClN2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:

    Formation of the benzenesulfonyl derivative: This step involves the reaction of benzenesulfonyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine.

    Acylation: The resulting benzenesulfonyl derivative is then reacted with 3-chloro-4-methylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-2-methylphenyl)acetamide
  • 2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(4-chloro-3-methylphenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzenesulfonyl and chloro-methylphenyl groups provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-16-9-10-17(13-20(16)24)25-23(27)15-26(32(28,29)19-7-5-4-6-8-19)18-11-12-21(30-2)22(14-18)31-3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLSIMSFVNITLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 2
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2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 3
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2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 4
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 5
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 6
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide

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